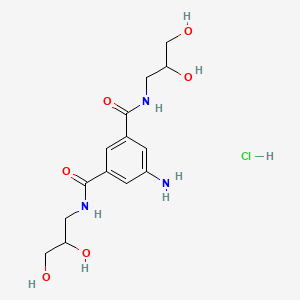
1-(2-Furyl)ethanol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Furyl)ethanol-d3 is the isotope labelled analog of 1-(2-Furyl)ethanol . It is an intermediate in the synthesis of 2H-Furo [2,3-c]pyran-2-one derivatives of their germination-promoting activity . It is a yellow liquid and soluble in Dichloromethane and Ethyl Acetate .
Synthesis Analysis
1-(2-Furyl)ethanol-d3 is synthesized from 1-(2-Furyl)ethanol . The synthesis of 4-hydroxy-2-methylcyclopent-2-en-1-one from 2-furyl methyl carbinol has been reported . A study also reported the one-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination .Molecular Structure Analysis
The molecular formula of 1-(2-Furyl)ethanol-d3 is C6H5D3O2 . It has a molecular weight of 115.15 . The structure of 1-(2-Furyl)ethanol-d3 can be found in various databases .Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile . The lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media has also been reported .Physical And Chemical Properties Analysis
1-(2-Furyl)ethanol-d3 is a yellow liquid . It is soluble in Dichloromethane and Ethyl Acetate . The molecular formula is C6H5D3O2 and the molecular weight is 115.15 .Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Furyl)ethanol-d3 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Furanmethanol-d3", "Sodium hydride (NaH)", "Bromomethane (CH3Br)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: React 2-Furanmethanol-d3 with NaH in anhydrous EtOH to form the corresponding alkoxide intermediate.", "Step 2: Add CH3Br to the reaction mixture and stir for several hours to allow for the alkylation of the alkoxide intermediate.", "Step 3: Quench the reaction with HCl to protonate the intermediate and form the desired product, 1-(2-Furyl)ethanol-d3.", "Step 4: Purify the product by distillation or column chromatography.", "Optional Step 5: Reduce the furan ring to a dihydrofuran using NaBH4 and HCl, followed by neutralization with NaOH and extraction with EtOH and H2O." ] } | |
CAS RN |
132331-94-3 |
Product Name |
1-(2-Furyl)ethanol-d3 |
Molecular Formula |
C₆H₅D₃O₂ |
Molecular Weight |
115.15 |
synonyms |
α-(Methyl-d3)-2-furanmethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

